2-chloro-3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
2-Chloro-3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound with a unique structure that combines a chlorinated chromenone core with a dimethylocta-dienyl ether side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a series of cyclization reactions starting from suitable precursors such as salicylaldehyde derivatives.
Etherification: The final step involves the etherification of the chromenone core with the dimethylocta-dienyl alcohol under basic conditions, using reagents such as potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylocta-dienyl side chain, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the chromenone core, potentially converting the ketone group to an alcohol.
Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound is not fully understood but is believed to involve interactions with cellular targets such as enzymes or receptors. The chromenone core may interact with proteins, while the dimethylocta-dienyl side chain could modulate membrane interactions or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
- 2-Chloro-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one
Uniqueness
The unique combination of a chlorinated chromenone core with a dimethylocta-dienyl ether side chain distinguishes this compound from its analogs. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C23H27ClO3 |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-chloro-3-[(2E)-3,7-dimethylocta-2,6-dienoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C23H27ClO3/c1-15(2)7-6-8-16(3)11-12-26-22-14-21-19(13-20(22)24)17-9-4-5-10-18(17)23(25)27-21/h7,11,13-14H,4-6,8-10,12H2,1-3H3/b16-11+ |
InChI Key |
PIBZWASZTNBUIC-LFIBNONCSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl)C)C |
Origin of Product |
United States |
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